

An In-depth Technical Guide to the Chemical Properties and Structure of Glycidaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidaldehyde (oxirane-2-carbaldehyde) is a bifunctional molecule of significant interest due to its high reactivity, stemming from the presence of both an epoxide and an aldehyde functional group. This reactivity makes it a valuable chemical intermediate and cross-linking agent but also underlies its toxicological profile, including mutagenicity and carcinogenicity. This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and relevant experimental methodologies for **glycidaldehyde**, tailored for a technical audience in research and development.

Chemical Structure and Properties

Glycidaldehyde is a chiral molecule consisting of a three-membered epoxide ring attached to a carbonyl group. Its IUPAC name is oxirane-2-carbaldehyde.[1] The dual functionality dictates its chemical behavior, acting as a potent electrophile at two distinct sites.

Physicochemical Properties

Glycidaldehyde is a colorless liquid with a pungent odor.[2] It is slightly denser than water and has limited solubility in water, but is miscible with many common organic solvents.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Glycidaldehyde



Property	Value	Reference(s)
Identifiers		
IUPAC Name	oxirane-2-carbaldehyde	[1]
CAS Number	765-34-4	[1][3]
Molecular Formula	C ₃ H ₄ O ₂	[1][3]
Molecular Weight		
Molar Mass	72.06 g/mol	[1]
Exact Mass	72.021129366 Da	[1][3]
Physical Properties		
Appearance	Colorless liquid	[1][4]
Odor	Pungent, strong	[2][4]
Density	1.417 g/cm ³	[2][3]
Melting Point	-62 °C	[3]
Boiling Point	112.5 °C at 760 mmHg	[2][3]
Flash Point	29.9 °C	[2][3]
Water Solubility	Insoluble / Slightly soluble	[1][5]
logP (Octanol/Water)	-0.416 (Calculated)	[6]
Refractive Index	1.6020 (Estimate)	[3]
Vapor Pressure	21.68 mmHg at 25°C	[3]
Thermodynamic Properties		
Enthalpy of Vaporization (ΔvapH°)	33.42 kJ/mol (Calculated)	[6]
Enthalpy of Fusion (ΔfusH°)	11.93 kJ/mol (Calculated)	[6]

Spectroscopic Data



Spectroscopic analysis is critical for the identification and characterization of glycidaldehyde.

- 1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The NMR spectrum of **glycidaldehyde** is consistent with its structure, showing distinct signals for the aldehydic proton, the methine proton on the epoxide, and the methylene protons of the epoxide.
- ¹H NMR: Key signals include the aldehydic proton (CHO), the proton on the carbon bearing the aldehyde group (C2-H), and the two diastereotopic protons on the terminal carbon of the epoxide ring (C3-H).
- ¹³C NMR: The spectrum shows three distinct carbon signals: the carbonyl carbon, and the two carbons of the epoxide ring. The carbonyl carbon appears significantly downfield.
- 1.2.2. Infrared (IR) Spectroscopy The IR spectrum of **glycidaldehyde** displays characteristic absorption bands for its functional groups.

Table 2: Characteristic IR Absorption Bands for Glycidaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2830-2695	Medium	H-C=O stretch (Aldehyde)
~1740-1720	Strong	C=O stretch (Aldehyde)
~1250	Strong	C-O stretch (Epoxide, asymmetric)
~900-830	Medium-Strong	C-O stretch (Epoxide, symmetric)
~3000-2850	Medium	C-H stretch (Alkane)

1.2.3. Mass Spectrometry (MS) Electron impact mass spectrometry of **glycidaldehyde** results in fragmentation patterns that are indicative of its structure. The molecular ion peak (M+) is observed at m/z = 72. Key fragmentation includes the loss of a hydrogen atom ([M-1]+), the loss of the formyl group ([M-29]+), and cleavage of the epoxide ring.

Reactivity and Stability



Glycidaldehyde's reactivity is dominated by its two electrophilic centers: the carbonyl carbon of the aldehyde and the carbons of the epoxide ring.

- Aldehyde Reactivity: The aldehyde group can undergo nucleophilic addition, oxidation to a
 carboxylic acid, and reduction to an alcohol. It is also prone to self-condensation or
 polymerization, often catalyzed by acid.
- Epoxide Reactivity: The strained epoxide ring is susceptible to ring-opening reactions by a wide range of nucleophiles, including water, alcohols, and amines. These reactions can be catalyzed by both acids and bases.
- Bifunctionality: The presence of both functional groups allows **glycidaldehyde** to act as a cross-linking agent, reacting with two different nucleophilic sites on other molecules, such as the amino groups of proteins or DNA bases.
- Stability and Polymerization: **Glycidaldehyde** is unstable and can polymerize, especially in the presence of catalysts, upon heating, or in aqueous solution.[2][5] These exothermic reactions can be violent.[5] The addition of stabilizers is often necessary for storage and transport.[5]

Experimental Protocols

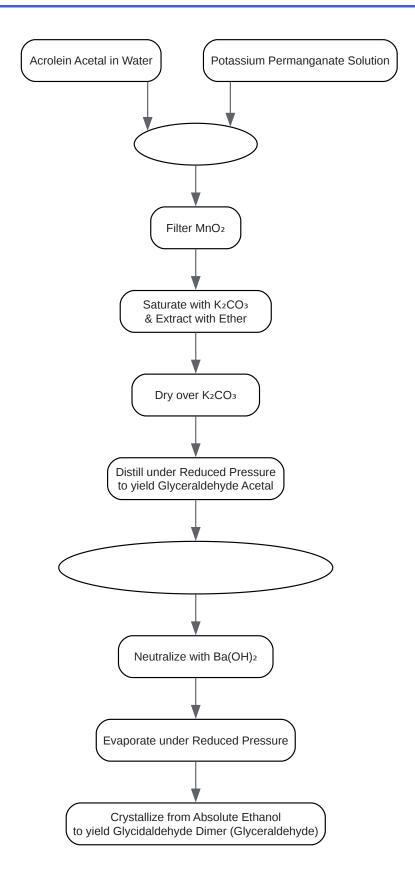
Detailed experimental procedures are essential for the safe and effective handling and use of **glycidaldehyde** in a research setting.

Synthesis

A common method for the synthesis of **glycidaldehyde** is the epoxidation of acrolein. While specific, detailed protocols in readily accessible literature are scarce, a general procedure involves the controlled oxidation of the carbon-carbon double bond of acrolein, for instance, using hydrogen peroxide.[1] An alternative approach involves the oxidation of acrolein acetal followed by hydrolysis. The following is an adapted protocol based on the oxidation of acrolein acetal to glyceraldehyde acetal, which can then be hydrolyzed to the aldehyde.

Workflow for Synthesis via Acrolein Acetal Oxidation





Click to download full resolution via product page



Caption: Synthesis workflow for glyceraldehyde (a dimer of **glycidaldehyde**) via oxidation of acrolein acetal.

Methodology:

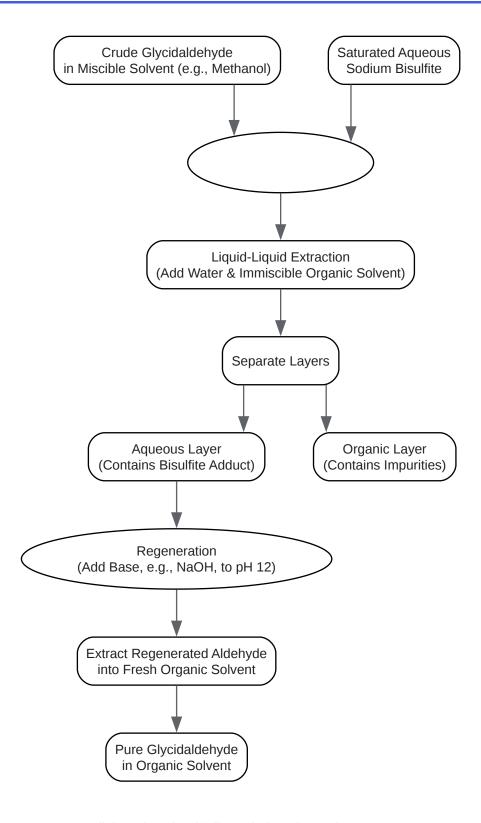
- Oxidation: A suspension of acrolein acetal in water is cooled to 5°C in an ice bath. A solution
 of potassium permanganate is added dropwise with vigorous stirring, maintaining the
 temperature at 5°C.
- Work-up: After the reaction, the mixture is heated to complete the reaction and then filtered to remove the manganese dioxide precipitate.
- Isolation of Acetal: The filtrate is saturated with potassium carbonate, and the resulting organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic phases are dried over anhydrous potassium carbonate.
- Purification of Acetal: The ether is removed, and the residue is distilled under reduced pressure to yield pure glyceraldehyde acetal.
- Hydrolysis: The purified acetal is mixed with 0.1 N sulfuric acid and allowed to stand at room temperature (<30°C) for one week to effect hydrolysis.
- Final Isolation: The solution is neutralized with barium hydroxide, filtered, and the filtrate is evaporated under reduced pressure. The resulting residue is crystallized from absolute alcohol to yield glyceraldehyde, which exists as a dimer of **glycidaldehyde**.

Purification

Purification of aldehydes can be challenging due to their reactivity. A common and effective method for purifying aldehydes from non-carbonyl impurities is through the formation of a reversible bisulfite adduct.

Workflow for Purification via Bisulfite Adduct Formation





Click to download full resolution via product page

Caption: General workflow for the purification of an aldehyde using bisulfite adduct formation and extraction.



Methodology:

- Adduct Formation: The crude glycidaldehyde is dissolved in a minimal amount of a water-miscible solvent like methanol or dimethylformamide. A saturated aqueous solution of sodium bisulfite is added, and the mixture is shaken vigorously. The bisulfite adds across the carbonyl double bond, forming a charged sulfonate salt adduct.
- Extraction: Deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) are added to the mixture. Upon shaking, the charged bisulfite adduct partitions into the aqueous layer, while non-polar, non-carbonyl impurities remain in the organic layer.
- Separation: The aqueous and organic layers are separated. The organic layer containing the impurities is discarded.
- Regeneration: The aqueous layer containing the adduct is mixed with a fresh portion of an
 organic solvent. The mixture is then basified (e.g., with 10% NaOH or saturated sodium
 carbonate solution) to regenerate the aldehyde. The regeneration is an equilibrium process,
 and the aldehyde is extracted into the organic layer as it is formed.
- Final Isolation: The organic layer containing the purified **glycidaldehyde** is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is carefully removed by rotary evaporation.

Analytical Methods

Quantitative analysis of **glycidaldehyde** can be performed using various chromatographic techniques, often involving derivatization to enhance detection.

Methodology: HPLC with DNPH Derivatization A widely used method for the analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).

- Sample Preparation: An aqueous sample containing **glycidaldehyde** is reacted with an acidic solution of DNPH. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative.
- Extraction: The derivative is extracted from the aqueous solution using a solid-phase extraction (SPE) cartridge (e.g., C18) or by liquid-liquid extraction with a suitable organic solvent (e.g., hexane/methylene chloride).



 Analysis: The extracted and concentrated derivative is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, typically around 360-370 nm. Quantification is achieved by comparison to a calibration curve prepared from a certified standard.

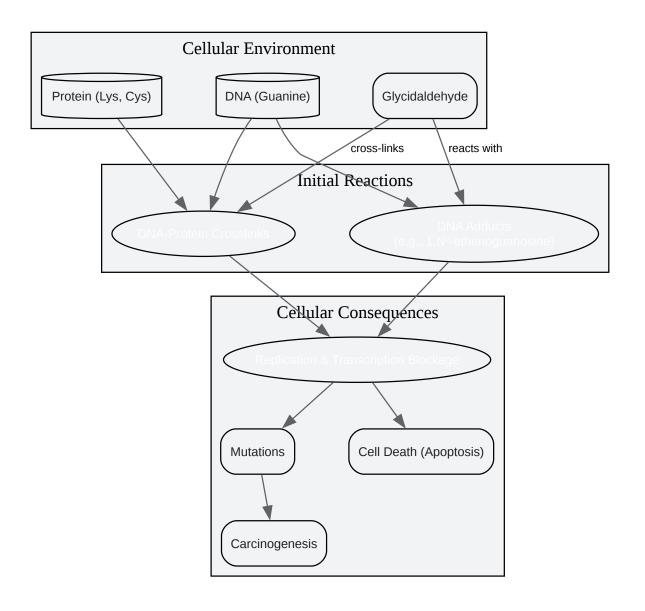
Biological Activity and Toxicology

Glycidaldehyde is recognized as a mutagen and a probable human carcinogen. Its toxicity is a direct consequence of its bifunctional electrophilic nature, allowing it to react with and cross-link biological macromolecules like DNA and proteins.

The primary mechanism of genotoxicity involves the reaction of **glycidaldehyde** with the nucleophilic sites on DNA bases, particularly guanine. The reaction proceeds via initial attack by the N-1 or N² amino group of guanine on either the aldehyde or the epoxide, leading to the formation of various adducts, including stable cyclic adducts that distort the DNA helix.

Proposed Mechanism of Glycidaldehyde-Induced DNA Damage





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Reaction of guanosine with glycidaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of formation of adducts from reactions of glycidaldehyde with 2'deoxyguanosine and/or guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of Glycidaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058185#glycidaldehyde-chemical-properties-andstructure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com